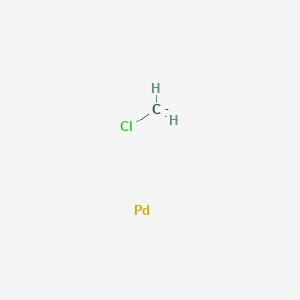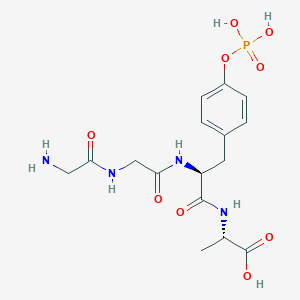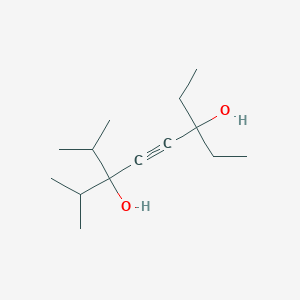
2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- is a chemical compound with a complex structure. It belongs to the class of quinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexadiene ring with two methoxy groups and a prenyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxy-1,4-benzoquinone and 3-methyl-2-butenyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and prenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: Similar structure with different substitution patterns.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Another quinone derivative with different functional groups.
2,5-Dihydroxy-1,4-benzoquinone: A quinone with hydroxyl groups instead of methoxy groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3,5-dimethoxy-2-(3-methyl-2-butenyl)- is unique due to the presence of both methoxy and prenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
145263-43-0 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
3,5-dimethoxy-2-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(2)5-6-9-10(14)7-11(16-3)12(15)13(9)17-4/h5,7H,6H2,1-4H3 |
InChIキー |
ZQYYUXCBAWULNC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C(=O)C(=CC1=O)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)







